Distillation Behavior: n-Butyl vs. tert-Butyl Isomer
When selecting between constitutional isomers with the same molecular formula (C₆H₁₁NS) for a synthetic route requiring purification by vacuum distillation, the linear n-butylthioacetonitrile exhibits a boiling point of 134–135 °C at 40 mmHg , whereas its branched tert-butylthioacetonitrile isomer (CAS 49827-12-5) boils at 112.5–112.8 °C at a nearly identical pressure of 36 Torr . This approximately 22 °C higher boiling point for the linear isomer reflects stronger intermolecular dispersion forces in the n-butyl chain and provides a wider thermal window for fractional distillation separation from lower-boiling reaction components.
| Evidence Dimension | Boiling point at reduced pressure (distillation-relevant condition) |
|---|---|
| Target Compound Data | 134–135 °C at 40 mmHg (5.33 kPa) |
| Comparator Or Baseline | tert-Butylthioacetonitrile (CAS 49827-12-5): 112.5–112.8 °C at 36 Torr (4.80 kPa) |
| Quantified Difference | Δbp ≈ +22 °C for the n-butyl isomer at comparable reduced pressure (~5 kPa) |
| Conditions | Reduced-pressure boiling point measurement; data from supplier specifications: Thermo Scientific/Fisher Scientific for n-butyl, molaid.com for tert-butyl |
Why This Matters
A 22 °C boiling-point gap at ~5 kPa translates into complete separation in a standard laboratory fractional distillation setup, meaning that a process optimized for the n-butyl derivative cannot be directly transferred to the tert-butyl analog without altering cut points and risk of co-distillation.
